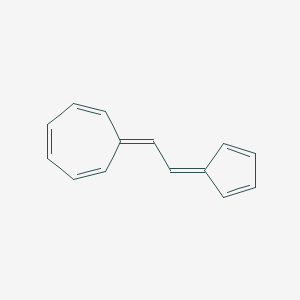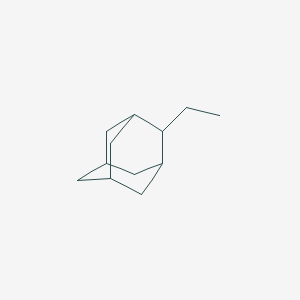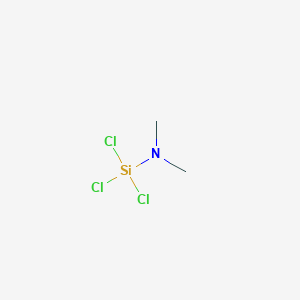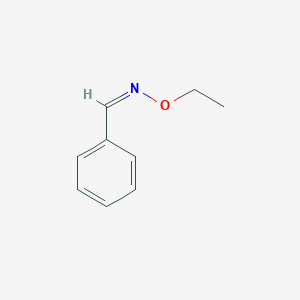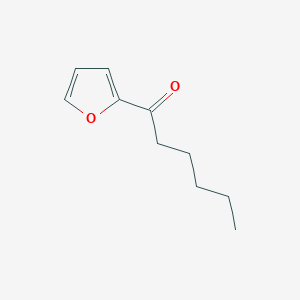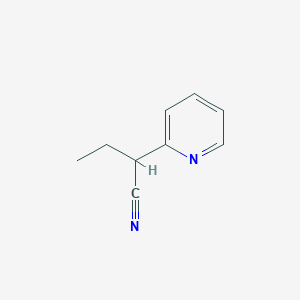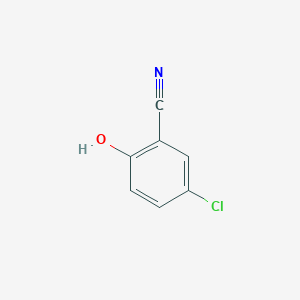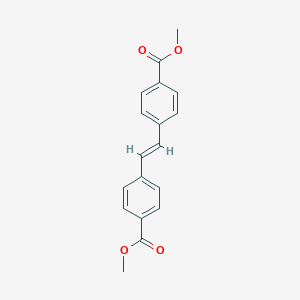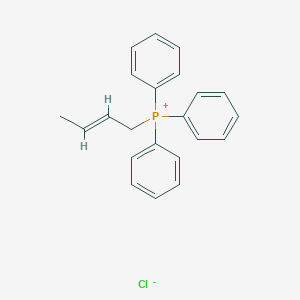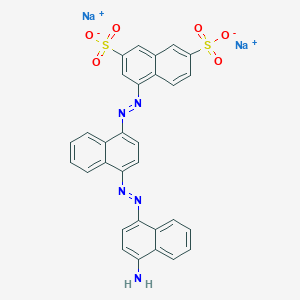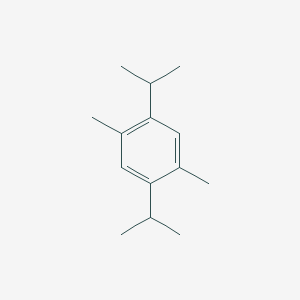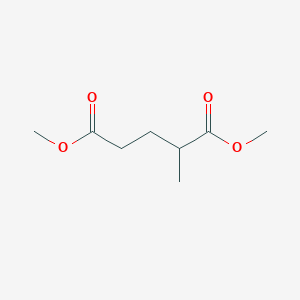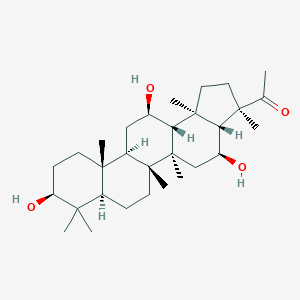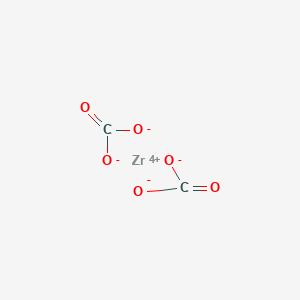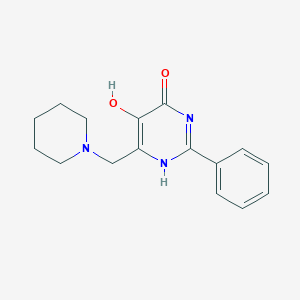
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol, also known as PPM-18, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit promising biological activities, making it an attractive target for further research.
Wirkmechanismus
The mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is not fully understood. However, it has been suggested that 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit various biochemical and physiological effects. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its simple and efficient synthesis method. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit promising biological activities, making it an attractive target for further research. However, one of the limitations of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol. One potential direction is to further investigate the mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential therapeutic applications of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in various diseases, such as neurodegenerative diseases and cancer. Furthermore, future research can focus on improving the solubility of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in aqueous solutions to facilitate its administration in vivo.
Synthesemethoden
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-phenyl-4,5-dihydroxypyrimidine with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
13922-47-9 |
|---|---|
Produktname |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19N3O2/c20-14-13(11-19-9-5-2-6-10-19)17-15(18-16(14)21)12-7-3-1-4-8-12/h1,3-4,7-8,20H,2,5-6,9-11H2,(H,17,18,21) |
InChI-Schlüssel |
YSQMVAVBEMDJCD-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
SMILES |
C1CCN(CC1)CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
Synonyme |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



